

Afuresertib liver function test abnormalities management

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Compound Focus: Afuresertib

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Clinical Safety Profile of Afuresertib

In a phase I clinical trial involving patients with advanced hematologic malignancies, liver function test abnormalities were identified as **dose-limiting toxicities (DLTs)** for **Afuresertib**.

- Maximum Tolerated Dose (MTD):** The MTD was established at **125 mg per day** because two patients in the 150 mg cohort experienced dose-limiting toxicities in the form of liver function test abnormalities [1].
- Other Frequent Adverse Events:** The most common treatment-related adverse events were gastrointestinal, including nausea, diarrhea, and dyspepsia [1] [2].

The table below summarizes the key safety data from the clinical trial:

Safety Parameter	Findings for Afuresertib
Established MTD	125 mg per day [1]
Dose-Limiting Toxicity (DLT)	Liver function test abnormalities (observed at 150 mg/day) [1]
Most Frequent Adverse Events	Nausea, diarrhea, dyspepsia, fatigue, reflux, anorexia [1] [2]

General Management of Drug-Induced Liver Injury

While the search results lack specific protocols for lab-based investigation of **Afuresertib**'s hepatotoxicity, the general clinical approach to managing drug-induced liver injury (DILI) is well-established. The following workflow outlines the core principles, which can serve as a conceptual framework for researchers designing in vitro or in vivo toxicity studies.



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The core principles reflected in the workflow are [3]:

- **Discontinuation:** The single most important step in managing DILI is immediate withdrawal of the offending drug.
- **Pattern Recognition:** Laboratory tests help classify the injury as **hepatocellular** (predominant elevation of alanine aminotransferase, ALT), **cholestatic** (predominant elevation of alkaline phosphatase, ALP), or **mixed**.
- **Monitoring and Support:** Patients require close monitoring of liver tests for resolution after the drug is stopped. Treatment is primarily supportive, as there are few specific antidotes outside of cases like acetaminophen toxicity.
- **Escalation:** In rare cases that progress to acute liver failure (ALF), evaluation for a liver transplant is critical.

Frequently Asked Questions for Researchers

- **What is the clinical significance of Afuresertib's liver toxicity?** The liver function test abnormalities were serious enough to be designated as dose-limiting toxicities, directly leading to the determination of a maximum tolerated dose of 125 mg per day for further clinical studies [1].
- **Are there specific biomarkers for Afuresertib-induced hepatotoxicity?** The available clinical data only mention standard liver function tests (LFTs). Research into novel biomarkers for DILI (e.g., micro-RNAs) is ongoing, but none are yet specific for **Afuresertib** [3].
- **How can DILI be distinguished from other liver conditions in a clinical trial setting?** Diagnosis requires a high index of suspicion and exclusion of other causes, such as viral hepatitis, autoimmune hepatitis, and biliary obstruction, through a thorough patient history, serological tests, and imaging [3].

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References

1. The novel AKT inhibitor afuresertib shows favorable safety ... [pmc.ncbi.nlm.nih.gov]
2. Afuresertib - an overview | ScienceDirect Topics [sciencedirect.com]
3. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

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